1,3-Dimethoxy-2-bromo-4-nitrobenzene

Description

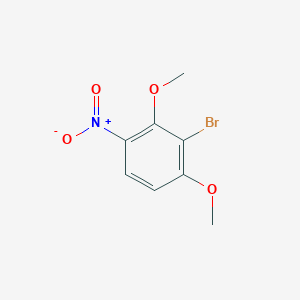

1,3-Dimethoxy-2-bromo-4-nitrobenzene is a substituted aromatic compound featuring a benzene ring with methoxy (-OCH₃) groups at positions 1 and 3, a bromine atom at position 2, and a nitro (-NO₂) group at position 4. This arrangement of substituents creates a unique electronic and steric profile, making the compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-donating methoxy groups and electron-withdrawing nitro and bromo substituents influence its reactivity in electrophilic substitution and coupling reactions.

Properties

IUPAC Name |

2-bromo-1,3-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWPCIPGSXEIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

1,3-Dimethoxy-2-bromo-4-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its bromine and nitro groups facilitate further functionalization, making it useful for creating complex molecules in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Pharmaceuticals | Used as a precursor for synthesizing bioactive molecules with potential therapeutic effects. |

| Agrochemicals | Acts as an intermediate in the development of pesticides and herbicides. |

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

-

Anticancer Activity : Research indicates that related compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer types.

- Case Study: A study demonstrated that a related compound induced apoptosis in breast cancer cells through mitochondrial pathways.

-

Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against both gram-positive and gram-negative bacteria.

- Case Study: In vitro tests showed that bromo-substituted compounds inhibited bacterial growth with minimum inhibitory concentrations (MIC) as low as 50 mg/mL against E. coli.

Material Science

The compound's unique properties make it suitable for applications in materials science:

- Dyes and Pigments : Its vibrant color properties allow it to be used in dye formulations.

| Material Application | Details |

|---|---|

| Dyes | Utilized in textile industry for dyeing fabrics due to its stable color properties. |

| Pigments | Employed in paints and coatings for its aesthetic qualities. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 1,3-Dimethoxy-2-bromo-4-nitrobenzene and related compounds:

Key Research Findings

- Synthetic Utility : The bromine atom in this compound can be replaced via nucleophilic substitution or cross-coupling, analogous to 4-Bromo-2-ethoxy-1-methylbenzene (), where bromine is displaced by ethoxy groups under basic conditions .

- Regioselectivity: The nitro group at position 4 strongly deactivates the ring, directing incoming electrophiles to positions 5 or 6, a pattern observed in 1-(3-bromophenoxy)-4-chloro-2-nitrobenzene () during nitration or halogenation .

Preparation Methods

Bromination of 1,3-Dimethoxybenzene

The initial step involves introducing bromine at the ortho position relative to one methoxy group. Electrophilic aromatic substitution (EAS) with bromine (Br₂) in the presence of Lewis acids like FeBr₃ is a classical approach. However, selectivity for mono-bromination is critical.

-

Reagents : 1,3-Dimethoxybenzene (1 equiv), KBr₃ (1.2 equiv), H₂O, methylene dibromide.

-

Conditions : 0–10°C, 2-hour reaction time.

-

Outcome : 2-Bromo-1,3-dimethoxybenzene is obtained in 79.8% yield with a 9.6:1 selectivity for mono-bromination over di-bromination.

Mechanistic Insight :

KBr₃ enhances selectivity by moderating Br⁺ release, reducing polybromination. The methoxy groups direct bromine to the ortho/para positions, with steric effects favoring ortho substitution.

Nitration of 2-Bromo-1,3-dimethoxybenzene

The nitro group is introduced at position 4, which is meta to bromine and para to the adjacent methoxy group.

-

Reagents : 2-Bromo-1,3-dimethoxybenzene (1 equiv), HNO₃ (excess), H₂SO₄ (catalyst).

-

Conditions : –5°C to 20°C, 4-hour reaction time.

-

Outcome : 1,3-Dimethoxy-2-bromo-4-nitrobenzene is isolated in 64–71% yield after silica gel chromatography.

Regioselectivity Analysis :

The bromine atom deactivates the ring, directing nitration to the meta position (C4). Concurrently, the methoxy group at C1 further stabilizes the transition state for nitration at C4.

Directed Ortho-Bromination Using Tribromide Reagents

Potassium Tribromide (KBr₃) Mediated Bromination

This method improves mono-bromination efficiency by leveraging the controlled reactivity of KBr₃.

-

Reagents : 1,3-Dimethoxybenzene (1 equiv), KBr₃ (1.5 equiv), H₂O, methylene dibromide.

-

Conditions : Continuous flow reactor, 25–30°C, 2-hour residence time.

-

Yield : 84.9% 2-bromo-1,3-dimethoxybenzene with <2.5% di-brominated byproducts.

Advantages :

Subsequent Nitration Under Mild Conditions

Post-bromination, nitration is performed using acetyl nitrate (HNO₃/Ac₂O) to minimize ring oxidation.

-

Reagents : 2-Bromo-1,3-dimethoxybenzene (1 equiv), HNO₃ (1.2 equiv), Ac₂O (solvent).

-

Conditions : 0°C, 1-hour reaction time.

Metal-Catalyzed Functionalization Strategies

Palladium-Catalyzed Coupling for Nitro Group Introduction

A two-step approach involving Suzuki-Miyaura coupling followed by nitration demonstrates versatility.

Step 1: Boronation and Coupling :

-

Reagents : 2-Bromo-1,3-dimethoxybenzene, bis(pinacolato)diboron, Pd(dppf)Cl₂.

-

Conditions : 80°C, 12 hours.

-

Intermediate : 1,3-Dimethoxy-2-bromo-4-boronic acid pinacol ester.

Silver-Mediated Nitration

Silver salts enhance nitration regioselectivity in electron-rich substrates.

-

Reagents : 2-Bromo-1,3-dimethoxybenzene (1 equiv), Ag₂SO₄ (0.1 equiv), HNO₃ (2 equiv).

-

Conditions : DMSO solvent, 160°C, 2 hours.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Sequential EAS | Br₂/KBr₃, HNO₃/H₂SO₄ | 64–79 | High | Industrial |

| Tribromide | KBr₃, HNO₃ | 68–85 | Very High | Pilot-Scale |

| Metal-Catalyzed | Pd/Cu, Ag₂SO₄ | 55–63 | Moderate | Lab-Scale |

Critical Observations :

-

KBr₃-based bromination offers superior selectivity and scalability.

-

Low-temperature nitration (–5°C) minimizes byproducts but requires precise control.

-

Metal catalysts enable alternative pathways but add cost and complexity.

Challenges and Optimization Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dimethoxy-2-bromo-4-nitrobenzene, and how can purity (>98%) be ensured?

- Methodological Answer : A common approach involves sequential functionalization of a benzene ring. Start with nitration of 1,3-dimethoxybenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by bromination using Br₂ in a polar aprotic solvent (e.g., DCM) with FeBr₃ as a catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For quality control, use HPLC with a C18 column (mobile phase: acetonitrile/water) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent decomposition. Prepare stock solutions in anhydrous DMSO or acetonitrile (10 mM) and aliquot to avoid freeze-thaw cycles. Always use inert atmospheres (N₂/Ar) during handling to minimize oxidative degradation. Safety protocols include wearing nitrile gloves, safety goggles, and working in a fume hood due to potential toxicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), bromo (coupled splitting patterns), and nitro group proximity effects.

- IR Spectroscopy : Look for NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve positional disorders. For nitro group orientation, analyze anisotropic displacement parameters and hydrogen bonding (e.g., C–H···O interactions). Apply twin refinement (via TWIN/BASF in SHELXL) if crystals exhibit twinning. Validate the final structure using R-factor convergence (<5%) and PLATON checks .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound?

- Methodological Answer : Nitro and methoxy groups act as meta- and para-directing groups, respectively. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict bromine attack at the ortho position relative to the nitro group. Experimental validation via competitive reactions with substituted analogs (e.g., 1,3-dichloro-4-nitrobenzene) confirms electronic effects .

Q. How should researchers address contradictions in reported melting points or solubility data?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to detect polymorph transitions. Use polarized light microscopy to identify crystalline phases. For solubility, standardize solvent systems (e.g., USP buffers) and measure via gravimetric analysis. Cross-validate with computational solubility predictors (e.g., COSMO-RS) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Activate the C–Br bond using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base in a toluene/water biphasic system. Microwave-assisted synthesis (100°C, 30 min) improves yields. Monitor reaction progress via TLC (silica, hexane:EtOAc 4:1). For sterically hindered substrates, switch to Buchwald-Hartwig conditions with XPhos ligands .

Key Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.